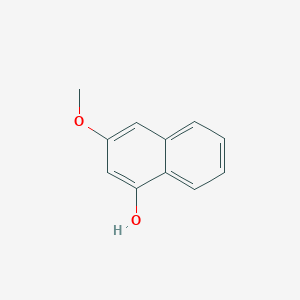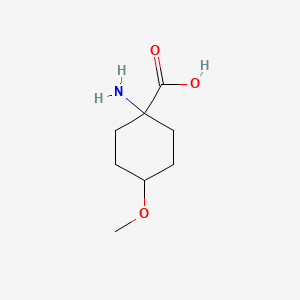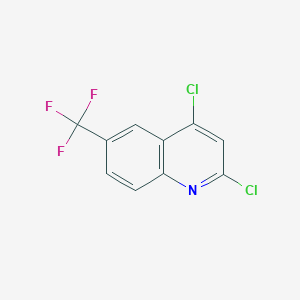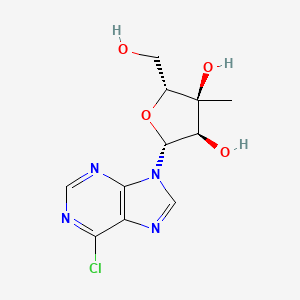
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine
概要
説明
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base and a ribofuranosyl derivative.
Chlorination: The purine base is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Glycosylation: The chlorinated purine is then glycosylated with the ribofuranosyl derivative under acidic or basic conditions to form the nucleoside analog.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large reactors to carry out the chlorination and glycosylation steps.
Purification: Employing techniques like crystallization, chromatography, or recrystallization to purify the final product.
化学反応の分析
Types of Reactions
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals.
作用機序
The mechanism of action involves:
Molecular Targets: The compound may target specific enzymes or receptors in cells.
Pathways: It may interfere with DNA or RNA synthesis, leading to antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler analog with similar reactivity.
9-(β-D-Ribofuranosyl)purine: Lacks the chlorine substituent but has similar biological activity.
Uniqueness
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other nucleoside analogs.
特性
IUPAC Name |
(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDIVAKKZUKU-ZGUVBZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457383 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849241-91-4 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





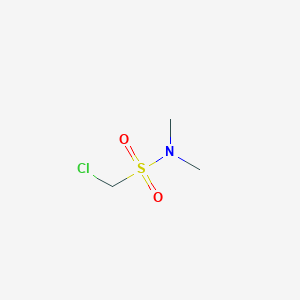


![Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B1609914.png)
